N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2,3-dioxoindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-13-18(20(28)25(23(13)2)14-8-4-3-5-9-14)22-17(26)12-24-16-11-7-6-10-15(16)19(27)21(24)29/h3-11H,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUFEMKYMMRAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4C(=O)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyrazole ring and indole moiety. The molecular formula is , with a molecular weight of approximately 357.43 g/mol. Its structural features suggest potential interactions with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits cytotoxic effects against several cancer cell lines. For example, it was tested against the MDA-MB-436 breast cancer cell line using the MTT assay, yielding an IC50 value of approximately 2.57 µM, indicating potent antiproliferative activity .
Table 1: Anticancer Activity of this compound
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival. Preliminary data suggest that it may act as a PARP inhibitor, similar to other known anticancer agents like Olaparib. The structure–activity relationship (SAR) studies indicate that modifications to the pyrazole ring can significantly affect its inhibitory potency against PARP enzymes .
Enzyme Inhibition Studies
In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on various enzymes:
Table 2: Enzyme Inhibition Profile
| Enzyme Type | Inhibition Type | IC50 (nM) |
|---|---|---|
| Human Recombinant Alkaline Phosphatase | Competitive Inhibition | 12.86 |
| Ecto-nucleotidases | Noncompetitive | 4.40 |
These findings suggest that the compound may have broader therapeutic applications beyond oncology.
Case Study 1: Antitumor Activity
A study conducted on various derivatives of this compound demonstrated that modifications to the indole moiety could enhance its antitumor activity. The most effective derivative exhibited an IC50 value significantly lower than that of standard treatments, indicating a promising lead for further development .
Case Study 2: Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest favorable pharmacokinetic profiles with low toxicity in preliminary animal models . However, further studies are needed to confirm these results and assess long-term safety.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure that includes a pyrazole and an indole moiety. The structural formula is represented as follows:
This indicates the presence of multiple functional groups that contribute to its biological activity. The molecular weight is approximately 342.35 g/mol.
Anti-inflammatory Activity
Recent studies have indicated that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide exhibit significant anti-inflammatory properties. For instance, molecular docking studies suggest that such compounds could act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which is pivotal in the inflammatory response .
Case Study:
A study evaluated the anti-inflammatory potential of a related compound through in silico methods, highlighting its ability to inhibit 5-lipoxygenase effectively. This suggests that further optimization of the structure could yield more potent anti-inflammatory agents .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Research indicates that derivatives of this compound can inhibit cancer cell growth across various types of cancer cell lines.
Case Study:
In vitro studies demonstrated that related compounds showed significant cytotoxicity against multiple cancer cell lines, including SNB-19 and OVCAR-8. The percent growth inhibition (PGI) rates were notably high, indicating strong anticancer activity .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
Mechanism of Action:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Induction of Apoptosis: Studies suggest that it can induce apoptosis in cancer cells through various signaling pathways.
- Antioxidant Properties: Some derivatives exhibit antioxidant activity, which can contribute to their protective effects against oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : Use carbodiimide coupling agents (e.g., EDC/HCl) to conjugate the pyrazole and indole moieties. Dissolve precursors (e.g., 4-aminoantipyrine and 2-(2,3-dioxoindol-1-yl)acetic acid) in dichloromethane, activate at 273 K with triethylamine, and purify via column chromatography. Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted intermediates .
Q. How can the crystal structure of this compound be determined, and what insights does it provide?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) at low temperatures (100–293 K) to resolve molecular geometry. Analyze torsion angles (e.g., anti-periplanar amide conformation) and hydrogen-bonding networks (N–H⋯O, C–H⋯O) to predict packing motifs. Compare with structurally related pyrazole-acetamides (e.g., dihedral angles between aromatic rings) to infer steric/electronic effects .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer : Use / NMR to confirm substitution patterns (e.g., methyl groups on pyrazole, phenyl ring protons). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm) and amide N–H vibrations. Mass spectrometry (HRMS) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., hydrogen bonds, π-stacking) influence the compound’s supramolecular assembly?
- Methodological Answer : Analyze SCXRD data to identify R(10) hydrogen-bonded dimers and C–H⋯O interactions. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., % contributions from H⋯O/O⋯H). Compare with derivatives (e.g., 4-nitrophenyl or methylsulfanyl analogs) to assess how substituents modulate packing .
Q. What computational methods can predict the compound’s electronic properties and biological relevance?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Dock the compound into protein targets (e.g., penicillin-binding proteins) using AutoDock Vina to hypothesize binding modes based on amide/indole pharmacophores .
Q. How to resolve contradictions in reported dihedral angles for similar pyrazole-acetamides?
- Methodological Answer : Compare crystal structures of analogs (e.g., 2,4-dichlorophenyl vs. 4-nitrophenyl derivatives) to identify steric or electronic factors influencing ring twists. For example, bulky substituents on the phenyl ring increase dihedral deviations (e.g., 59.3° vs. 48.5° between aromatic planes) due to steric hindrance .
Q. What strategies improve yield in large-scale synthesis without compromising purity?
- Methodological Answer : Replace dichloromethane with greener solvents (e.g., ethyl acetate) for extraction. Use microwave-assisted synthesis to accelerate coupling reactions and reduce side products. Optimize recrystallization solvents (e.g., DMF/water) to enhance crystal quality for SCXRD validation .
Q. How does the 2,3-dioxoindole moiety affect the compound’s reactivity compared to other arylacetamides?
- Methodological Answer : The electron-withdrawing dioxo group increases electrophilicity at the indole’s C-2 position, enabling nucleophilic substitutions. Compare reaction rates with non-dioxo analogs (e.g., 4-methylsulfanyl derivatives) in alkylation or acylation reactions to quantify electronic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
